

2-(Methylsulfonyl)benzyl Bromide molecular weight

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-(Methylsulfonyl)benzyl Bromide**

Cat. No.: **B1286490**

[Get Quote](#)

An In-Depth Technical Guide to **2-(Methylsulfonyl)benzyl Bromide**

Abstract

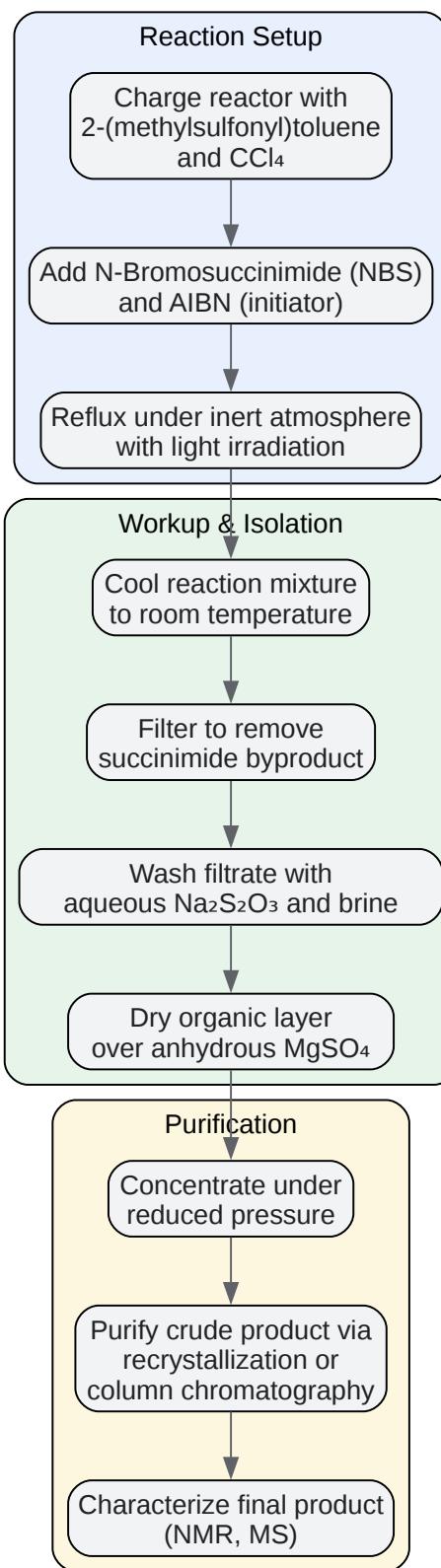
This technical guide provides a comprehensive overview of **2-(Methylsulfonyl)benzyl Bromide** (CAS No. 82657-74-7), a crucial reagent and building block in modern organic synthesis and medicinal chemistry. With a molecular weight of 249.12 g/mol, this compound serves as a versatile intermediate for introducing the 2-(methylsulfonyl)benzyl moiety into a wide range of molecular scaffolds.^[1] This document, intended for researchers, chemists, and drug development professionals, details the compound's physicochemical properties, provides a validated synthesis protocol with mechanistic insights, explores its applications in pharmaceutical research, and outlines rigorous safety and handling procedures. The guide emphasizes the scientific rationale behind experimental choices, ensuring a deep understanding of the compound's reactivity and utility.

Physicochemical and Structural Properties

2-(Methylsulfonyl)benzyl Bromide is a halogenated aromatic sulfone. The presence of the benzylic bromide makes it an excellent electrophile for nucleophilic substitution reactions, while the ortho-positioned methylsulfonyl group acts as a strong electron-withdrawing group, influencing the molecule's reactivity and conferring desirable physicochemical properties to its derivatives.^[2]

Key Data Summary

The fundamental properties of **2-(Methylsulfonyl)benzyl Bromide** are summarized in the table below for quick reference.


Property	Value	Source(s)
Molecular Weight	249.12 g/mol	[1]
Molecular Formula	C ₈ H ₉ BrO ₂ S	[1]
CAS Number	82657-74-7	[1] [3]
Synonyms	Benzene, 1-(bromomethyl)-2-(methylsulfonyl)-	[1]
Appearance	Solid (Typical for related compounds)	
Storage Temperature	-20°C (Recommended)	[1]

Synthesis Protocol and Mechanistic Rationale

The synthesis of **2-(Methylsulfonyl)benzyl Bromide** is most commonly achieved through the radical bromination of 2-methylphenyl methyl sulfone (2-(methylsulfonyl)toluene). This transformation selectively targets the benzylic position, which is activated for radical formation due to the resonance stabilization of the resulting benzyl radical by the adjacent aromatic ring.

Experimental Workflow Diagram

The following diagram outlines the key stages of the synthesis and purification process.

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **2-(Methylsulfonyl)benzyl Bromide**.

Detailed Step-by-Step Methodology

This protocol is based on standard procedures for benzylic bromination.[\[4\]](#)[\[5\]](#)

- **Reactor Preparation:** In a flame-dried, two-necked round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 1 equivalent of 2-(methylsulfonyl)toluene in dry carbon tetrachloride (CCl_4) or a less hazardous solvent like acetonitrile.[\[5\]](#)
- **Reagent Addition:** Add 1.1 equivalents of N-Bromosuccinimide (NBS) to the solution. NBS is chosen as the bromine source because it provides a low, constant concentration of Br_2 , minimizing side reactions.
- **Initiation:** Add a catalytic amount (0.02-0.05 equivalents) of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.
- **Reaction:** Heat the mixture to reflux (approximately 77°C for CCl_4) and irradiate with a 250-watt lamp to facilitate the homolytic cleavage of the initiator and bromine.[\[4\]](#) The reaction progress can be monitored by TLC or GC-MS. The reaction is typically complete within 2-4 hours.
- **Workup - Quenching and Filtration:** Once the starting material is consumed, cool the reaction mixture to room temperature. The succinimide byproduct will precipitate and can be removed by vacuum filtration.
- **Workup - Aqueous Wash:** Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with 1M aqueous sodium thiosulfate ($Na_2S_2O_3$) to quench any remaining bromine, followed by a saturated brine solution to remove water-soluble impurities.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate ($MgSO_4$), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
- **Purification:** Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/hexanes) to obtain pure **2-(Methylsulfonyl)benzyl Bromide**.

Mechanistic Insights

The reaction proceeds via a free-radical chain mechanism. The initiator (AIBN) decomposes upon heating to form radicals, which abstract a bromine atom from NBS to generate a bromine radical ($\text{Br}\cdot$). This bromine radical then abstracts a hydrogen atom from the benzylic position of 2-(methylsulfonyl)toluene, forming a resonance-stabilized benzyl radical and HBr. This benzyl radical then reacts with a Br_2 molecule (generated from the reaction of HBr with NBS) to form the desired product and a new bromine radical, propagating the chain.

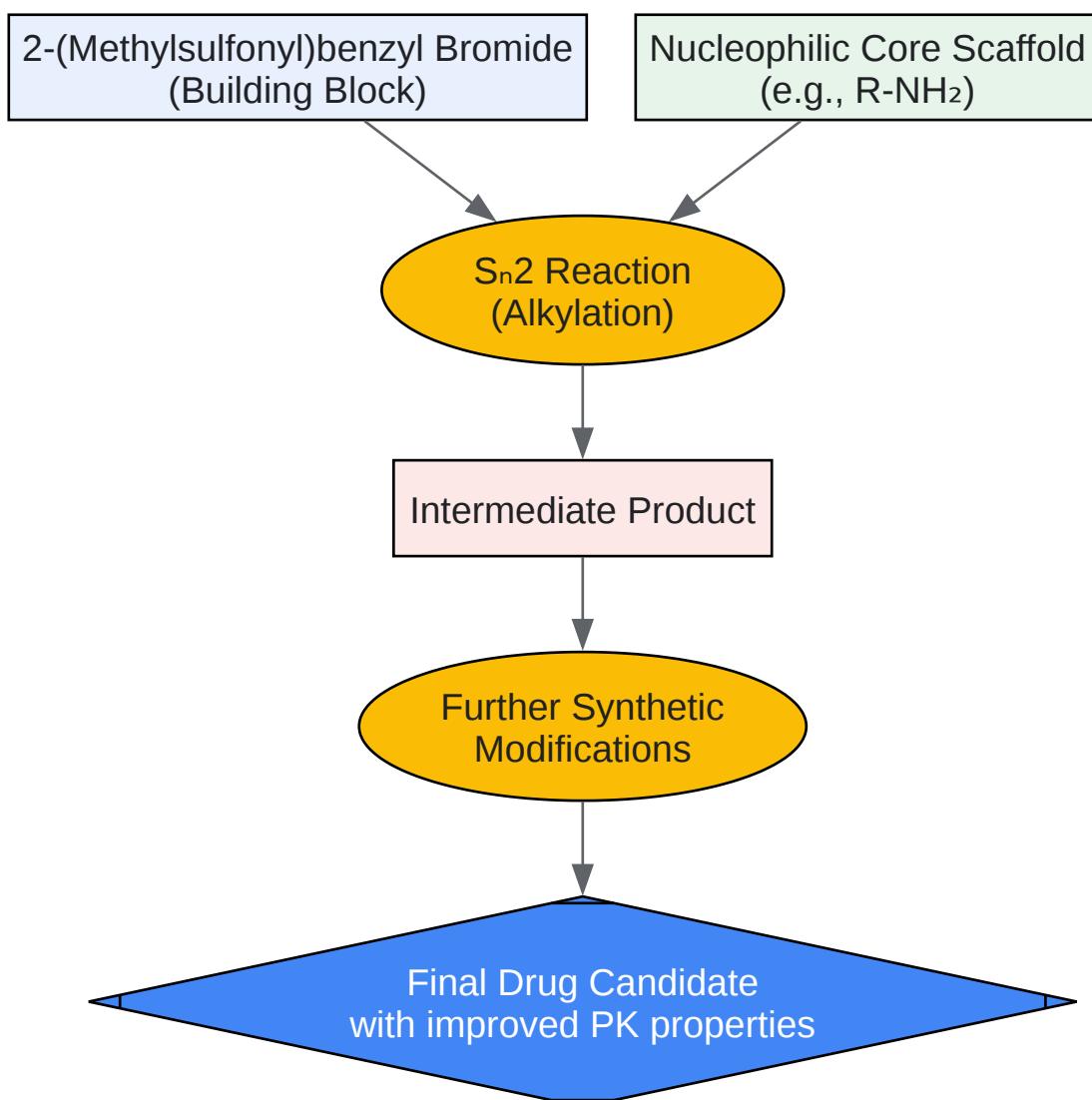
Applications in Research and Drug Development

2-(Methylsulfonyl)benzyl Bromide is not an active pharmaceutical ingredient (API) itself but rather a key intermediate or building block used in the synthesis of complex target molecules. [6][7] Its utility stems from the combination of a reactive benzylic bromide handle and the beneficial properties of the methylsulfonyl group.

Role as a Reactive Intermediate

The C-Br bond is readily cleaved in the presence of nucleophiles, making the compound an ideal substrate for $\text{S}_{\text{N}}2$ reactions. This allows for the covalent attachment of the 2-(methylsulfonyl)benzyl group to a variety of scaffolds containing nucleophilic centers such as amines, phenols, thiols, and carbanions. This is a fundamental transformation in building molecular complexity.

The Methylsulfonyl Moiety in Medicinal Chemistry


The methylsulfonyl group is a privileged functional group in modern drug design for several reasons[2]:

- Solubility Enhancement: It is a polar group capable of acting as a hydrogen bond acceptor, which can significantly improve the aqueous solubility of a parent molecule.
- Metabolic Stability: The sulfone group is chemically robust and resistant to metabolic degradation, which can enhance the pharmacokinetic profile of a drug candidate.
- Modulation of Basicity: As a powerful electron-withdrawing group, it can lower the pK_a of nearby basic functional groups (e.g., amines), which is a common strategy to optimize drug absorption and distribution properties.[2]

- Lipophilicity Reduction: It can reduce a molecule's overall lipophilicity, which is often necessary to improve its drug-like properties and avoid issues related to poor solubility and non-specific binding.[2]

Application Workflow Example

The following diagram illustrates how **2-(Methylsulfonyl)benzyl Bromide** could be used to synthesize a hypothetical drug candidate.

[Click to download full resolution via product page](#)

Caption: Use as a building block in a synthetic route.

Safety, Handling, and Storage

Benzyl bromides and their derivatives are hazardous reagents that require strict safety protocols. The information below is synthesized from safety data sheets for structurally related compounds and should be treated as a guideline.[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)

Hazard Summary

Hazard Category	GHS Classification & Statements	Source(s)
Acute Toxicity	Causes severe skin burns and eye damage (H314).	[9]
Corrosion/Irritation	Skin Corrosion/Irritation Category 1C; Serious Eye Damage Category 1.	[9]
Respiratory Hazard	May cause respiratory irritation. Lachrymator (substance which increases the flow of tears).	[10] [11]
Combustibility	Combustible solid/liquid under certain conditions.	[10] [11]

Recommended Handling and PPE

- Engineering Controls: Always handle this compound in a certified chemical fume hood with a face velocity of at least 100 feet per minute.[\[8\]](#)
- Personal Protective Equipment (PPE):
 - Eye/Face Protection: Wear tight-sealing safety goggles and a face shield.[\[10\]](#)
 - Hand Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene). Check gloves for integrity before each use.[\[8\]](#)
 - Body Protection: Wear a flame-retardant lab coat and ensure no skin is exposed.

- Handling Practices: Avoid breathing dust or vapors.[9] Do not allow the material to come into contact with skin or eyes.[9] Keep away from foodstuffs and incompatible materials such as strong oxidizing agents and bases.[8]

Storage and Disposal

- Storage: Store in a cool, dry, well-ventilated place away from heat and ignition sources.[8][9] Keep the container tightly sealed to prevent exposure to moisture. A storage temperature of -20°C is recommended for long-term stability.[1]
- Disposal: Dispose of waste material and containers at a licensed hazardous waste disposal facility.[9][10] Do not allow the material to enter drains or waterways.[8]

Emergency Procedures

- Eye Contact: Immediately flush with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[9]
- Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing. Seek immediate medical attention.[9]
- Inhalation: Remove the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[9]
- Ingestion: Do NOT induce vomiting. Rinse mouth with water and call a physician immediately.[9]

Conclusion

2-(Methylsulfonyl)benzyl Bromide is a high-value chemical intermediate with a molecular weight of 249.12 g/mol .[1] Its bifunctional nature—a reactive electrophilic site and a property-modulating sulfonyl group—makes it an indispensable tool for medicinal chemists and synthetic researchers. A thorough understanding of its synthesis, reactivity, and handling requirements is essential for its safe and effective application in the development of novel therapeutics and complex organic molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-(Methylsulfonyl)benzyl Bromide, CAS No. 82657-74-7 - iChemical [ichemical.com]
- 2. namiki-s.co.jp [namiki-s.co.jp]
- 3. 2-(Methylsulfonyl)benzyl bromide | 82657-74-7 [chemicalbook.com]
- 4. prepchem.com [prepchem.com]
- 5. Benzyl bromide synthesis by bromination or substitution [organic-chemistry.org]
- 6. jennysynth.com [jennysynth.com]
- 7. bocsci.com [bocsci.com]
- 8. s.ewormhole.ostc.com.cn [s.ewormhole.ostc.com.cn]
- 9. WERCS Studio - Application Error [assets.thermofisher.com]
- 10. fishersci.com [fishersci.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- To cite this document: BenchChem. [2-(Methylsulfonyl)benzyl Bromide molecular weight]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1286490#2-methylsulfonyl-benzyl-bromide-molecular-weight>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com